molecular formula C41H66N12O9 B14261963 L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide CAS No. 189447-96-9

L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide

Cat. No.: B14261963
CAS No.: 189447-96-9
M. Wt: 871.0 g/mol
InChI Key: QOGJOWNTXCCLOS-SKPPGDDKSA-N
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Description

L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound is designed for specific research and industrial applications due to its unique sequence and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify peptide properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-L-ornithyl-L-tyrosinamide: A similar peptide without the diaminomethylidene modification.

    L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-L-tyrosinamide: A shorter peptide lacking the ornithine residue.

Uniqueness

L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide is unique due to the presence of the diaminomethylidene group on the ornithine residue. This modification can influence the peptide’s stability, solubility, and interaction with biological targets, making it distinct from other similar peptides.

Properties

CAS No.

189447-96-9

Molecular Formula

C41H66N12O9

Molecular Weight

871.0 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pentanediamide

InChI

InChI=1S/C41H66N12O9/c1-22(2)20-29(50-38(60)31-10-7-19-53(31)40(62)33(23(3)4)51-35(57)26(42)15-16-32(43)55)39(61)52-18-6-9-30(52)37(59)48-27(8-5-17-47-41(45)46)36(58)49-28(34(44)56)21-24-11-13-25(54)14-12-24/h11-14,22-23,26-31,33,54H,5-10,15-21,42H2,1-4H3,(H2,43,55)(H2,44,56)(H,48,59)(H,49,58)(H,50,60)(H,51,57)(H4,45,46,47)/t26-,27-,28-,29-,30-,31-,33-/m0/s1

InChI Key

QOGJOWNTXCCLOS-SKPPGDDKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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